Tetramethylsilane

Catalog No.
S574698
CAS No.
75-76-3
M.F
C4H12Si
M. Wt
88.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylsilane

CAS Number

75-76-3

Product Name

Tetramethylsilane

IUPAC Name

tetramethylsilane

Molecular Formula

C4H12Si

Molecular Weight

88.22 g/mol

InChI

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3

InChI Key

CZDYPVPMEAXLPK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C

Solubility

2.22e-04 M
Insoluble in cold concentrated sulfuric acid; soluble in most organic solvents
Very soluble in ethanol and ether
In water, 19.6 mg/L at 25 °C

Synonyms

silane, tetramethyl-, tetramethylsilane, TMSCH2Li

Canonical SMILES

C[Si](C)(C)C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Internal Standard: Due to its well-defined and highly shielded silicon atom, TMS serves as the universal reference for chemical shift measurements in proton (¹H), carbon (¹³C), and silicon (²⁹Si) NMR spectroscopy . This enables researchers to compare and interpret the positions of different chemical signals across various samples and instruments.
  • Temperature Dependence: The temperature dependence of the ¹H chemical shift of TMS in different solvents is well-established, making it valuable for calibrating the temperature scale in NMR experiments .

Chemical Vapor Deposition (CVD):

  • Silicon Precursor: TMS acts as a precursor for depositing thin films of silicon dioxide (SiO₂) or silicon carbide (SiC) through CVD techniques . The specific deposition conditions, such as temperature and pressure, determine the resulting material. This application is crucial in microelectronics fabrication and other fields requiring precise control over thin film properties.

Organometallic Chemistry:

  • Building Block: TMS serves as a building block in the synthesis of various organometallic compounds. These compounds often feature a metal atom bonded to organic groups, including silicon-containing ones derived from TMS. Organometallic chemistry plays a vital role in understanding and developing catalysts, new materials, and therapeutic agents .

Other Applications:

  • Quantitative NMR: TMS finds use as an internal standard in quantitative NMR (qNMR) for analyzing the concentration of various components in complex mixtures, such as medicinal plant extracts and polymers ].
  • Study of Intermolecular C-H Activation: The high reactivity of the C-H bonds in TMS makes it a valuable substrate for studying intermolecular C-H activation chemistry. This research area holds significant potential for developing new and more selective catalytic processes .

Tetramethylsilane (TMS), with the chemical formula Si(CH3)₄, is the simplest tetraorganosilane, a molecule containing a central silicon atom surrounded by four methyl groups (CH₃). It is a colorless, flammable liquid at room temperature []. TMS plays a vital role in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy [].


Molecular Structure Analysis

The key feature of TMS's structure is its tetrahedral geometry. The silicon atom (Si) forms four single bonds with each methyl group, resulting in a symmetrical tetrahedral arrangement. This structure allows for high symmetry and predictable electronic properties, making it a valuable reference compound in NMR [].

Another notable aspect is the presence of only single bonds between the silicon and carbon atoms. This lack of double bonds contributes to the high volatility of TMS, allowing for easy evaporation during NMR sample analysis [].


Chemical Reactions Analysis

Synthesis:

SiCl₄ + 4CH₃MgCl → Si(CH₃)₄ + 4MgCl₂

Other Relevant Reactions:

  • Precursor for silicon-based materials: TMS can act as a precursor for synthesizing silicon-doped diamond-like carbon films and silicon carbide crystals through chemical vapor deposition techniques [].
  • Hydrocarbon substrate: TMS can be used as a substrate to study intermolecular C-H activation chemistry due to the presence of weak C-H bonds.

Physical And Chemical Properties Analysis

  • Melting point: -99 °C []
  • Boiling point: 26 °C []
  • Density: 0.648 g/cm³ []
  • Solubility: Low solubility in water (0.02 g/L), but highly soluble in organic solvents []
  • Stability: Relatively stable under ambient conditions but can react with strong oxidizing agents []

Mechanism of Action (not applicable)

  • Flammability: Flammable liquid with a flash point of -27 °C [].
  • Toxicity: Limited data available on toxicity, but it is recommended to handle it with standard laboratory precautions due to its potential health effects [].

Physical Description

Tetramethylsilane appears as a colorless, mildly acidic volatile liquid. A serious fire hazard. Mildly toxic by ingestion. Emits acrid smoke and fumes when heated to high temperatures. Less dense than water and insoluble in water, but soluble in most organic solvents. Used as an aviation fuel and as an internal standard for nmr analytical instruments.
Liquid

Color/Form

Volatile liquid or gas

Boiling Point

26.6 °C

Flash Point

-27 dec C (closed cup)

Density

0.641 g/cu cm at 25 °C

LogP

3.24 (LogP)
log Kow = 3.24

Melting Point

-99.0 °C
-99.06 °C

UNII

41Y0RBG14Q

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (99.05%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H302 (20.95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

717.79 mmHg
718 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-76-3
18145-38-5

Wikipedia

Tetramethylsilane

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

By Grignard reaction of silicon tetrachloride and methylmagnesium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Silane, tetramethyl-: ACTIVE

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C Over time, pressure may increase causing containers to burst. Handle and open container with care.

Dates

Modify: 2023-08-15

Promotion of resin bonding to dental zirconia ceramic using plasma deposition of tetramethylsilane and benzene

Geum-Jun Han, Jae-Hoon Kim, Byeong-Hoon Cho, Kyu-Hwan Oh, Je-Jun Jeong
PMID: 27859654   DOI: 10.1111/eos.12316

Abstract

The aim of this study was to investigate the effects of plasma-enhanced deposition of an organosilane and benzene on resin bonding to a dental zirconia ceramic. A total of 70 zirconia specimens, which were polished before sintering, were randomly divided into five groups according to surface treatments before applying a dental adhesive (each group, n = 14): group 1, no previous treatment (control); group 2, plasma deposition with tetramethylsilane (TMS); group 3, plasma deposition with benzene; group 4, sequential plasma deposition with TMS and benzene; and group 5, a zirconia primer (Z-Prime Plus). A dental adhesive (Scotchbond Multi-Purpose adhesive) was applied to the surface-treated zirconia, and resin composite rods were built in to enable shear bond-strength testing. The sequential deposition of TMS and benzene showed the highest bond strength [22.7 ± 3.7 MPa (mean ± SD)], approximately twice that of Z-Prime Plus (10.3 ± 3.2 MPa). The plasma deposition with either TMS or benzene also significantly improved bond-strength values compared with the negative-control group, and their effects were not statistically different from that of Z-Prime Plus. Following plasma deposition with TMS, the introduction of silicon-oxygen-zirconium (Si-O-Zr) bonds on the zirconia surface was confirmed via X-ray photoelectron spectroscopy (XPS) analysis. Transmission electron microscopy and energy dispersive X-ray spectroscopy showed that a silica-like layer and a polymerizable carbon-rich layer were formed through sequential deposition with TMS and benzene.


The effects of scanning electron microscopy desiccation preparation on demineralized dentin surfaces

John D Sterrett, Murray Marks, John Dunlap, Jerilyn Swann, Kathy Schrock
PMID: 25909528   DOI: 10.11607/prd.2053

Abstract

This study assessed the effect various scanning electron microscopy (SEM) desiccation preparation techniques have on a tufted collagen surface produced using an acid-burnished (rubbed) demineralization application technique. Citric acid- soaked cotton pellets (30%) were burnished on the dentin treatment region, rinsed in water, and then fixed. Four SEM desiccation preparation techniques were employed: (1) air-dried from glutaraldehyde; (2) air-dried from ethanol; (3) critical point dried from liquid carbon dioxide (control); or (4) air-dried from tetramethylsilane. Control specimens all displayed a characteristic tufted fibril surface. In all experimental groups, fibrils collapsed, forming an intact, undulating nondescript surface monolayer. All air-drying SEM desiccation preparation procedures appear to cause artifactual distortion of a tufted dentin collagen surface.


On the property of measurements with the PTW microLion chamber in continuous beams

Jonas Andersson, Erik Johansson, Heikki Tölli
PMID: 22894402   DOI: 10.1118/1.4736804

Abstract

The performance of liquid ionization chambers, which may prove to be useful tools in the field of radiation dosimetry, is based on several chamber and liquid specific characteristics. The present work investigates the performance of the PTW microLion liquid ionization chamber with respect to recombination losses and perturbations from ambient electric fields at various dose rates in continuous beams.
In the investigation, experiments were performed using two microLion chambers, containing isooctane (C(8)H(18)) and tetramethylsilane [Si(CH(3))(4)] as the sensitive media, and a NACP-02 monitor chamber. An initial activity of approximately 250 GBq (18)F was employed as the radiation source in the experiments. The initial dose rate in each measurement series was estimated to 1.0 Gy min(-1) by Monte Carlo simulations and the measurements were carried out during the decay of the radioactive source. In the investigation of general recombination losses, employing the two-dose-rate method for continuous beams, the liquid ionization chambers were operated at polarizing voltages 25, 50, 100, 150, 200, and 300 V. Furthermore, measurements were also performed at 500 V polarizing voltage in the investigation of the sensitivity of the microLion chamber to ambient electric fields.
The measurement results from the liquid ionization chambers, corrected for general recombination losses according to the two-dose-rate method for continuous beams, had a good agreement with the signal to dose linearity from the NACP-02 monitor chamber for general collection efficiencies above 70%. The results also displayed an agreement with the theoretical collection efficiencies according to the Greening theory, except for the liquid ionization chamber containing isooctane operated at 25 V. At lower dose rates, perturbations from ambient electric fields were found in the microLion chamber measurement results. Due to the perturbations, measurement results below an estimated dose rate of 0.2 Gy min(-1) were excluded from the present investigation of the general collection efficiency. The perturbations were found to be more pronounced when the chamber polarizing voltage was increased.
By using the two-dose-rate method for continuous beams, comparable corrected ionization currents from experiments in low and medium energy photon beams can be achieved. However, the valid range of general collection efficiencies has been found to vary in a comparison between experiments performed in continuous beams of 120 kVp x ray, and the present investigation of 511 keV annihilation photons. At very high dose rates in continuous beams, there are presently no methods that can be used to correct for general recombination losses and at low dose rates the microLion chamber may be perturbed by ambient electric fields. Increasing the chamber polarizing voltage, which diminishes the general recombination effect, was found to increase the microLion chamber sensitivity to ambient electric fields. Prudence is thus advised when employing the microLion chamber in radiation dosimetry, as ambient electric fields of the strength observed in the present work may be found in many common situations. Due to uncertainties in the theoretical basis for recombination losses in liquids, further studies on the underlying theories for the initial and general recombination effect are needed if liquid ionization chambers are to become a viable option in high precision radiation dosimetry.


Synthesis, vibrational and quantum chemical investigations of hydrogen bonded complex betaine dihydrogen selenite

V Arjunan, Mariusz K Marchewka, M Kalaivani
PMID: 22885089   DOI: 10.1016/j.saa.2012.07.054

Abstract

The molecular complex of betaine with selenious acid namely, betaine dihydrogen selenite (C(5)H(13)NO(5)Se, BDHSe) was synthesised by the reaction of betaine and SeO(2) in a 1:1:1 solution of isopropanol, methanol and water. Crystals were grown from this solution by cooling to 253 K for few days. The complex was formed without accompanying proton transfer from selenious acid molecule to betaine. The complete vibrational assignments and analysis of BDHSe have been performed by FTIR, FT-Raman and far-infrared spectral studies. More support on the experimental findings was added from the quantum chemical studies performed with DFT (B3LYP) method using 6-311++G(**), 6-31G(**), cc-pVDZ and 3-21G basis sets. The structural parameters, energies, thermodynamic parameters and the NBO charges of BDHSe were determined by the DFT method. The (1)H and (13)C isotropic chemical shifts (δ ppm) of BDHSe with respect to TMS were also calculated using the gauge independent atomic orbital (GIAO) method and compared with the experimental data. SHG experiment was carried out using Kurtz-Perry powder technique. The efficiency of second harmonic generation for BDHSe was estimated relatively to KDP: d(eff)=0.97 d(eff) (KDP).


High-pressure study of tetramethylsilane by Raman spectroscopy

Zhen-Xing Qin, Jian-Bo Zhang, Ivan Troyan, Taras Palasyuk, Mikhail Eremets, Xiao-Jia Chen
PMID: 22260599   DOI: 10.1063/1.3676720

Abstract

High-pressure behavior of tetramethylsilane, one of the Group IVa hydrides, was investigated by Raman scattering measurements at pressures up to 142 GPa and room temperature. Our results revealed the phase transitions at 0.6, 9, and 16 GPa from both the mode frequency shifts with pressure and the changes of the full width half maxima of these modes. These transitions were suggested to result from the changes in the inter- and intra-molecular bonding of this material. We also observed two other possible phase transitions at 49-69 GPa and 96 GPa. No indication of metallization in tetramethylsilane was found with stepwise compression to 142 GPa.


MRI measurement of bone marrow cellularity for radiation dosimetry

Jose C Pichardo, Rowan J Milner, Wesley E Bolch
PMID: 21799087   DOI: 10.2967/jnumed.111.087957

Abstract

The current gold standard for measuring marrow cellularity is the bone marrow (BM) biopsy of the iliac crest. This measure is not predictive of total marrow cellularity, because the biopsy volume is typically small and fat fraction varies across the skeleton. MRI and localized MR spectroscopy have been demonstrated as noninvasive means for measuring BM cellularity in patients. The accuracy of these methods has been well established in phantom studies and in the determination of in vivo hepatic fat fractions but not for in vivo measurement of BM cellularity.
Spoiled gradient-echo in vivo images of the femur, humerus, upper spine, and lower spine were acquired for 2 dogs using a clinical 3-T MRI scanner. Single-peak iterative decomposition of water and fat with echo asymmetry and least squares (SP-IDEAL) was used to derive BM fat fractions. Stimulated-echo acquisition mode spectra were acquired in order to perform multipeak IDEAL with precalibration (MP-IDEAL). In vivo accuracy was validated by comparison with histology measurements. Histologic fat fractions were derived from adipocyte segmentation.
Bland-Altman plots demonstrated excellent agreement between SP-IDEAL and histology, with a mean difference of -0.52% cellularity and most differences within ±2% cellularity, but agreement between MP-IDEAL and histology was not as good (mean difference, -7% cellularity, and differences between 5% and -20%).
Adipocyte segmentation of histology slides provides a measure of volumetric fat fraction (i.e., adipocyte volume fraction [AVF]) and not chemical fat fraction, because fat fraction measured from histology is invariant to the relative abundances of lipid chemical species. In contrast, MP-IDEAL provides a measure of chemical fat fraction, thus explaining the poor agreement of this method with histology. SP-IDEAL measures the relative abundance of methylene lipids, and this measure is shown to be equivalent to AVF. AVF provides the appropriate parameter to account for patient-specific cellularity in BM mass predictive equations and is consistent with current micro-CT-based models of skeletal dosimetry.


Comparison of multistandard and TMS-standard calculated NMR shifts for coniferyl alcohol and application of the multistandard method to lignin dimers

Heath D Watts, Mohamed Naseer Ali Mohamed, James D Kubicki
PMID: 21319787   DOI: 10.1021/jp110330q

Abstract

Coniferyl alcohol is a monomeric building block of lignin, the second most abundant biopolymer. During lignification, the monomer forms a variety of linkages through free radical additions. A large NMR database has been constructed that reports the (1)H and (13)C chemical shifts for thousands of lignin oligomers. Herein, Boltzmann averaged (1)H and (13)C GIAO NMR calculations were performed on coniferyl alcohol and four of its dimers, β-O-4, β-β, β-5, and 5-5, to compare the calculated chemical shifts with experiment. Six B3LYP/6-311++G(d,p) energy-minimized conformational isomers of coniferyl alcohol were subjected to single-point GIAO NMR calculations. Initially, four NMR shift calculation methods were compared: three were performed using the TMS-standard method at the HF/6-311+G(2d,p), B3LYP/6-311+G(2d,p), and mPW1PW91/6-31G(d) theory levels, and the fourth was performed with a multistandard approach using a mPW1PW91/6-31G(d) theory level. For the multistandard method, benzene was used as the standard for aromatic C and H atoms and methanol was used for aliphatic C and H atoms. The hydroxyl-H of methanol was used as the standard for hydroxyl-H atoms. The Boltzmann averaged results for six conformers showed that the multistandard method is more accurate for coniferyl alcohol and its dimers than the often used TMS-standard method, based on the mean unsigned, root-mean-squared, and maximum errors, as well as linear correlations between observed and calculated values. The (13)C results were more accurate than the (1)H results, due to poorer agreement between calculated hydroxyl-H results and observed data. Further Boltzmann-averaged, multistandard NMR calculations compared the (13)C and (1)H chemical shifts with experiment for the four stereoisomers of the β-O-4 dimer, as well as the 5-5, β-5, and β-β dimers of coniferyl alcohol. The (13)C results correlated well with experiment (r(2)>0.99) for all dimers and showed small statistical errors, compared with experiment. The correlation with experiment for (1)H NMR was generally inferior to the (13)C NMR results for the dimers.


Application of the two-dose-rate method for general recombination correction for liquid ionization chambers in continuous beams

Jonas Andersson, Heikki Tölli
PMID: 21160114   DOI: 10.1088/0031-9155/56/2/001

Abstract

A method to correct for the general recombination losses for liquid ionization chambers in continuous beams has been developed. The proposed method has been derived from Greening's theory for continuous beams and is based on measuring the signal from a liquid ionization chamber and an air filled monitor ionization chamber at two different dose rates. The method has been tested with two plane parallel liquid ionization chambers in a continuous radiation x-ray beam with a tube voltage of 120 kV and with dose rates between 2 and 13 Gy min(-1). The liquids used as sensitive media in the chambers were isooctane (C(8)H(18)) and tetramethylsilane (Si(CH(3))(4)). The general recombination effect was studied using chamber polarizing voltages of 100, 300, 500, 700 and 900 V for both liquids. The relative standard deviation of the results for the collection efficiency with respect to general recombination was found to be a maximum of 0.7% for isooctane and 2.4% for tetramethylsilane. The results are in excellent agreement with Greening's theory for collection efficiencies over 90%. The measured and corrected signals from the liquid ionization chambers used in this work are in very good agreement with the air filled monitor chamber with respect to signal to dose linearity.


J-modulation effects in DOSY experiments and their suppression: the Oneshot45 experiment

Adolfo Botana, Juan A Aguilar, Mathias Nilsson, Gareth A Morris
PMID: 21185209   DOI: 10.1016/j.jmr.2010.11.012

Abstract

Diffusion-ordered spectroscopy (DOSY) is a powerful NMR method for identifying compounds in mixtures. DOSY experiments are very demanding of spectral quality; even small deviations from expected behaviour in NMR signals can cause significant distortions in the diffusion domain. This is a particular problem when signals overlap, so it is very important to be able to acquire clean data with as little overlap as possible. DOSY experiments all suffer to a greater or lesser extent from multiplet phase distortions caused by J-modulation, requiring a trade-off between such distortions and gradient pulse width. Multiplet distortions increase spectral overlap and may cause unexpected and misleading apparent diffusion coefficients in DOSY spectra. These effects are described here and a simple and effective remedy, the addition of a 45° purging pulse immediately before the onset of acquisition to remove the unwanted anti-phase terms, is demonstrated. As well as affording significantly cleaner results, the new method allows much longer diffusion-encoding pulses to be used without problems from J-modulation, and hence greatly increases the range of molecular sizes that can be studied for coupled spin systems. The sensitivity loss is negligible and the added phase cycling is modest. The new method is illustrated for a widely-used general purpose DOSY pulse sequence, Oneshot.


Solvation and crystal effects in bilirubin studied by NMR spectroscopy and density functional theory

Thierry Rohmer, Jörg Matysik, Franz Mark
PMID: 21846145   DOI: 10.1021/jp202042k

Abstract

The open-chain tetrapyrrole compound bilirubin was investigated in chloroform and dimethyl sulfoxide solutions by liquid-state NMR and as solid by (1)H, (13)C, and (15)N magic-angle spinning (MAS) solid-state NMR spectroscopy. Density functional theory (DFT) calculations were performed to interpret the data, using the B3LYP exchange-correlation functional to optimize geometries and to compute NMR chemical shieldings by the gauge-including atomic orbital method. The dependence of geometries and chemical shieldings on the size of the basis sets was investigated for the reference molecules tetramethylsilane, NH(3), and H(2)O, and for bilirubin as a monomer and in clusters consisting of up to six molecules. In order to assess the intrinsic errors of the B3LYP approximation in calculating NMR shieldings, complete basis set estimates were obtained for the nuclear shielding values of the reference molecules. The experimental liquid-state NMR data of bilirubin are well reproduced by a monomeric bilirubin molecule using the 6-311+G(2d,p) basis set for geometry optimization and for calculating chemical shieldings. To simulate the bilirubin crystal, a hexameric model was required. It was constructed from geometry-optimized monomers using information from the X-ray structure of bilirubin to fix the monomeric entities in space and refined by partial optimization. Combining experimental (1)H-(13)C and (1)H-(15)N NMR correlation spectroscopy and density functional theory, almost complete sets of (1)H, (13)C, and (15)N chemical shift assignments were obtained for both liquid and solid states. It is shown that monomeric bilirubin in chloroform solution is formed by 3-vinyl anti conformers, while bilirubin crystals are formed by 3-vinyl syn conformers. This conformational change leads to characteristic differences between the liquid- and solid-state NMR resonances.


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